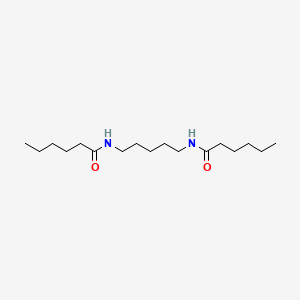methanone CAS No. 58247-60-2](/img/structure/B14613647.png)
[5-(3,4-Dichlorobutyl)pyridin-2-yl](morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a dichlorobutyl group and a morpholinyl methanone moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a dichlorobutyl halide, followed by the introduction of the morpholin-4-yl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring and the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
In medicine, 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone: Unique due to its specific substitution pattern.
4-(3,4-Dichlorobutyl)pyridin-2-ylmethanone: Similar structure but different substitution position.
5-(3,4-Dichlorobutyl)pyridin-3-ylmethanone: Variation in the position of the pyridine ring substitution.
Uniqueness
The uniqueness of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58247-60-2 |
|---|---|
Molekularformel |
C14H18Cl2N2O2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
[5-(3,4-dichlorobutyl)pyridin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-9-12(16)3-1-11-2-4-13(17-10-11)14(19)18-5-7-20-8-6-18/h2,4,10,12H,1,3,5-9H2 |
InChI-Schlüssel |
XJYYJMBXEASIDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=NC=C(C=C2)CCC(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


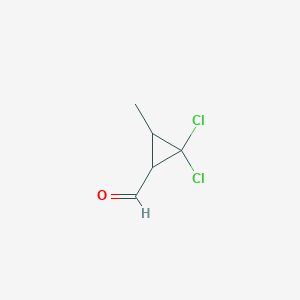
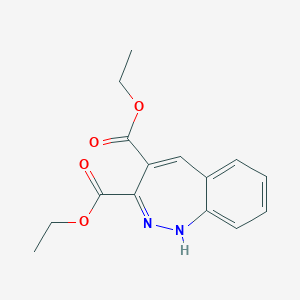
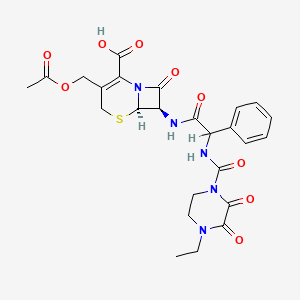
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
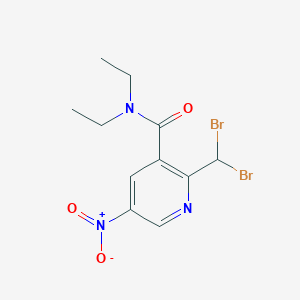



![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)

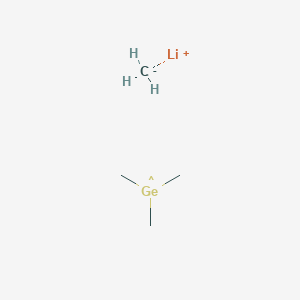
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)

